2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride

Description

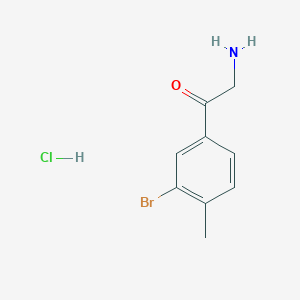

2-Amino-1-(3-bromo-4-methylphenyl)ethanone hydrochloride is a halogenated aromatic compound belonging to the class of amino acetophenone derivatives. Structurally, it consists of an acetophenone backbone substituted with an amino group at the α-carbon and a bromo (Br) and methyl (CH₃) group at the 3- and 4-positions, respectively, of the phenyl ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

2-amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c1-6-2-3-7(4-8(6)10)9(12)5-11;/h2-4H,5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLWWLCPOJFXMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

α-Bromination of the Ketone Moiety

The α-carbon of 3-bromo-4-methylacetophenone undergoes bromination to yield 2-bromo-1-(3-bromo-4-methylphenyl)ethanone .

Reaction Conditions :

- Reagent : Bromine (Br₂) in acetic acid or phosphorus tribromide (PBr₃)

- Solvent : Acetic acid or tetrahydrofuran (THF)

- Temperature : 40–60°C

- Yield : 65–75%

Analytical Data :

- Molecular Formula : C₉H₇Br₂O

- Molecular Weight : 306.96 g/mol

- ¹H NMR (CDCl₃) : δ 2.45 (s, 3H, CH₃), 4.85 (s, 2H, CH₂Br), 7.55–7.70 (m, 3H, Ar-H)

Introduction of the Amino Group

Azide Substitution and Reduction

The α-bromo group in 2-bromo-1-(3-bromo-4-methylphenyl)ethanone is replaced with an azide group via nucleophilic substitution, followed by reduction to the primary amine.

Step 1: Azide Formation

- Reagent : Sodium azide (NaN₃)

- Solvent : Dimethylformamide (DMF)

- Temperature : 80°C, 12 hours

- Yield : 85–90%

Intermediate : 2-azido-1-(3-bromo-4-methylphenyl)ethanone

- FT-IR : 2100 cm⁻¹ (N₃ stretch)

Step 2: Staudinger Reduction

- Reagent : Triphenylphosphine (PPh₃)

- Solvent : THF/Water (4:1)

- Temperature : 25°C, 6 hours

- Yield : 75–80%

Product : 2-amino-1-(3-bromo-4-methylphenyl)ethanone

- ¹³C NMR (D₂O) : δ 198.5 (C=O), 45.2 (CH₂NH₂), 21.8 (CH₃), 122–140 (Ar-C)

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to form the stable hydrochloride salt.

Reaction Conditions :

Analytical Data :

- Melting Point : 215–218°C (decomp.)

- LC-MS : [M+H]⁺ = 257.0 (C₉H₁₀BrNO⁺)

Alternative Synthetic Strategies

Reductive Amination

A one-pot reductive amination approach avoids the azide intermediate:

- Imine Formation : React 3-bromo-4-methylacetophenone with ammonium acetate.

- Reduction : Use sodium cyanoborohydride (NaBH₃CN) in methanol.

Enzymatic Resolution

For enantiomerically pure product, microbial resolution with Rhodococcus spp. achieves >99% enantiomeric excess (ee):

- Substrate : Racemic 2-amino-1-(3-bromo-4-methylphenyl)ethanone

- Condition : Phosphate buffer (pH 7.0), 30°C, 48 hours

- Yield : 40–45% (R-isomer)

Industrial-Scale Optimization

| Parameter | Laboratory Scale | Industrial Process |

|---|---|---|

| Bromination Catalyst | FeBr₃ | HBr/Acetic Acid |

| Azide Solvent | DMF | Continuous-Flow Microreactor |

| Reduction Method | Batch Staudinger | Catalytic Hydrogenation (Pd/C) |

| Purity | 95–98% | >99.5% (Crystallization) |

Cost Drivers :

Challenges and Solutions

Regioselectivity in Bromination

- Issue : Para-brominated byproducts (5–10%).

- Solution : Use bulkier directing groups (e.g., tert-butyl) temporarily.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or thiourea.

Major Products Formed

Oxidation: Nitro or imine derivatives.

Reduction: Alcohol derivatives.

Substitution: Hydroxyl, thiol, or amine-substituted derivatives.

Scientific Research Applications

2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity, solubility, and stability of amino acetophenone derivatives are heavily influenced by substituents on the phenyl ring. Key analogs include:

2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride

- Substituents : Hydroxy (OH) at the 2-position.

- Properties : Melting point (m.p.) 217–220°C; synthesized via reduction of nitro-coumarin derivatives using hydriodic acid and acetic acid .

- Applications: Used in organic synthesis due to its phenolic group, which participates in hydrogen bonding and electrophilic substitutions.

2-Amino-1-(4-methylphenyl)ethanone Hydrochloride

- Substituents : Methyl (CH₃) at the 4-position.

- Properties : Molecular weight (MW) 185.65; commercially available as a reference standard .

- Applications : Intermediate in drug synthesis, leveraging the electron-donating methyl group to modulate reactivity.

2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride

- Substituents : Hydroxy (OH) at the 4-position.

- Properties: Synthesized via hydrogenation of p-hydroxy-isonitrosoacetophenone; solubility enhanced by the para-hydroxyl group .

- Applications : Studied in bioactive molecule synthesis, such as keto octopamine derivatives .

bk-2C-B Hydrochloride (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone Hydrochloride)

- Substituents : Bromo (Br) at 4-position, methoxy (OCH₃) at 2- and 5-positions.

- Properties : MW 310.57; identified as a new psychoactive substance (NPS) with pyrolysis products characterized for forensic analysis .

- Applications : Illicit drug markets; research focuses on its degradation pathways and detection methods.

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

*Target compound: 2-Amino-1-(3-bromo-4-methylphenyl)ethanone hydrochloride. †Calculated MW. ‡Inferred from hydrochloride salt properties.

Key Differentiators of the Target Compound

- Lipophilicity : Bromo and methyl groups enhance lipophilicity, possibly improving blood-brain barrier penetration compared to hydroxy derivatives.

- Stability : The absence of labile groups (e.g., methoxy) may reduce metabolic degradation, extending half-life.

Biological Activity

2-Amino-1-(3-bromo-4-methylphenyl)ethanone;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an amino group and a bromine atom on the phenyl ring, which are critical for its biological interactions. The structural formula can be represented as follows:

This molecular configuration allows for diverse interactions with biological targets, influencing enzymatic activity and receptor binding.

The biological activity of this compound is attributed to its ability to form hydrogen bonds through the amino group and engage in halogen bonding via the bromine atom. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values provide insights into its potency:

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of this compound have also been explored. Studies indicate that the compound may inhibit cell proliferation through various pathways:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism.

- Apoptosis Induction : It has been observed to trigger apoptotic pathways in certain cancer cell lines.

In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several derivatives of this compound, confirming its effectiveness against resistant strains of bacteria. The study highlighted the importance of the bromine substituent in enhancing antimicrobial activity .

- Anticancer Activity : In vivo studies demonstrated that administration of this compound significantly reduced tumor size in murine models compared to controls. The treatment led to a decrease in tumor proliferation markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.